Bonefos - 88416-50-6

Bonefos

Catalog Number: EVT-506090
CAS Number: 88416-50-6
Molecular Formula: CH6Cl2NaO7P2
Molecular Weight: 285.89 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clodronate, commercially known as Bonefos, is a first-generation bisphosphonate primarily recognized for its role in managing osteolytic bone diseases. [, ] It functions as a potent inhibitor of osteoclast activity, the cells responsible for bone resorption. []

Future Directions

4.1 Exploring Combination Therapies: Future research could focus on investigating the synergistic effects of combining clodronate with other therapeutic agents, particularly in the context of managing bone metastases and multiple myeloma. [, , , ] Identifying optimal combinations could lead to improved treatment outcomes and enhanced quality of life for patients.

4.2 Elucidating Long-Term Effects: Further investigations are needed to thoroughly understand the long-term effects of clodronate therapy, particularly concerning potential impacts on bone remodeling and the development of rare complications such as osteonecrosis of the jaw. [, , , ]

4.3 Expanding Applications: While research primarily focuses on clodronate's role in managing bone-related conditions, exploring its potential applications in other areas such as autoimmune diseases could offer new avenues for therapeutic intervention. []

Samarium (153Sm) lexidronam (153Sm-EDTMP)

  • Relevance: Samarium (153Sm) lexidronam, like Bonefos (Clodronate), is used in the palliative treatment of bone metastases. It was investigated in conjunction with Bonefos for the treatment of metastatic bone cancer []. Both agents target bone metastases but through different mechanisms.

Pamidronate (Aredia)

  • Relevance: Pamidronate belongs to the same drug class as Bonefos (Clodronate), both are bisphosphonates [, , ]. Pamidronate is considered a more potent bisphosphonate compared to clodronate [, ]. Several studies mentioned in the provided papers compare the efficacy and safety of pamidronate and Bonefos in managing bone metastases from various cancers [, ].

Zoledronic Acid (Zometa)

  • Relevance: Zoledronic acid, like Bonefos, belongs to the class of bisphosphonates and shares the mechanism of inhibiting bone resorption [, , ]. It is often compared with Bonefos and other bisphosphonates in terms of efficacy, safety, and convenience of administration []. Zoledronic acid is considered a more potent bisphosphonate compared to clodronate [, , ].

Ibandronate (Bondronat)

  • Relevance: Ibandronate is another bisphosphonate, like Bonefos, used in the treatment of bone metastases and osteoporosis [, , ]. Ibandronate and Bonefos have been directly compared in clinical trials for their efficacy in managing bone metastases associated with different cancers [].

Etidronate (Didronel)

    Risedronate (Actonel)

    • Relevance: Risedronate, similar to Bonefos, is a bisphosphonate used in the treatment of osteoporosis and other bone diseases [, ]. Risedronate is often included in comparative studies with other bisphosphonates, including Bonefos, to evaluate their efficacy and safety profiles.

    Alendronate (Fosamax)

    • Relevance: Alendronate, similar to Bonefos, is a bisphosphonate primarily used for the treatment and prevention of osteoporosis [, ]. Both drugs share the mechanism of inhibiting bone resorption.
    Classification

    Bonefos is classified as a first-generation bisphosphonate. Its primary mechanism involves inhibiting osteoclast-mediated bone resorption, making it effective for conditions characterized by excessive bone loss.

    Synthesis Analysis

    The synthesis of Bonefos involves the formation of bisphosphonates through a multi-step chemical process. The general synthetic route includes:

    1. Formation of the Bisphosphonate Backbone: This typically involves the reaction of phosphorus chlorides with alcohols or amines to create phosphonates.
    2. Hydrolysis and Neutralization: The resulting phosphonates are hydrolyzed and neutralized to form the disodium salt, which is then crystallized to produce disodium clodronate tetrahydrate.

    Key parameters in this synthesis include:

    • Temperature Control: Maintaining specific temperatures during reactions to ensure optimal yields.
    • pH Adjustment: Critical for achieving the desired salt form.
    • Purification Techniques: Such as recrystallization or chromatography to isolate pure Bonefos.
    Molecular Structure Analysis

    Bonefos has a complex molecular structure characterized by its bisphosphonate backbone. The molecular formula is C5H10Cl2N2O7P2C_5H_{10}Cl_2N_2O_7P_2 and its structure can be described as follows:

    • Core Structure: The compound contains two phosphonate groups attached to a central carbon atom.
    • Functional Groups: It features hydroxyl groups and chloride substituents that enhance its solubility and bioactivity.
    • Molecular Geometry: The spatial arrangement allows for effective binding to hydroxyapatite in bone tissue.

    Relevant Data

    • Molecular Weight: Approximately 300.1 g/mol.
    • Crystallography: Bonefos typically forms white crystalline powders, which are odorless and soluble in water.
    Chemical Reactions Analysis

    Bonefos participates in several significant chemical reactions:

    1. Binding to Hydroxyapatite: Bonefos binds strongly to hydroxyapatite crystals in bone. This binding occurs through ionic interactions and is crucial for its therapeutic effects.
    2. Osteoclast Activity Inhibition: Upon internalization by osteoclasts, Bonefos disrupts ATP metabolism by acting as a non-hydrolyzable analog, leading to apoptosis (programmed cell death) of these cells.
    3. Release Mechanism: The drug is released from bone during normal bone remodeling processes, allowing for sustained therapeutic action over time.
    Mechanism of Action

    Bonefos exerts its effects primarily through the following mechanisms:

    • Inhibition of Osteoclast Activity: By mimicking pyrophosphate, Bonefos inhibits the activity of osteoclasts, leading to reduced bone resorption.
    • Disruption of Energy Metabolism: The drug interferes with mitochondrial function by inhibiting ADP/ATP translocase, crucial for energy production in osteoclasts. This inhibition leads to decreased osteoclast survival and function.

    Pharmacokinetics

    Bonefos has a low oral bioavailability (1-2%) but achieves significant concentrations in bone tissue after administration. Its long half-life allows for extended action against bone resorption.

    Physical and Chemical Properties Analysis

    Bonefos exhibits several notable physical and chemical properties:

    • Appearance: White to off-white powder.
    • Solubility: Soluble in water with a solubility of approximately 7.47 mg/mL.
    • Melting Point: Approximately 250 °C, indicating stability under standard conditions.
    • pH Range: Generally neutral when dissolved.

    Additional Properties

    • Hydrogen Bonding Capacity: Bonefos has multiple hydrogen bond donors and acceptors, influencing its solubility and interaction with biological molecules.
    Applications

    Bonefos has several important applications in medicine:

    1. Treatment of Osteoporosis: Used primarily in postmenopausal women to prevent fractures associated with osteoporosis.
    2. Management of Hypercalcemia: Effective in treating elevated calcium levels due to malignancies or other conditions.
    3. Supportive Care in Cancer Therapy: Reduces skeletal-related events in patients with metastatic bone disease.

    Research Applications

    Bonefos is also utilized in research settings to study bone metabolism and the effects of bisphosphonates on osteoclast function, providing insights into new therapeutic strategies for bone-related diseases.

    Properties

    CAS Number

    88416-50-6

    Product Name

    Bonefos

    IUPAC Name

    disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate

    Molecular Formula

    CH6Cl2NaO7P2

    Molecular Weight

    285.89 g/mol

    InChI

    InChI=1S/CH4Cl2O6P2.Na.H2O/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;1H2

    InChI Key

    ZZMFMRXBDMWTAS-UHFFFAOYSA-N

    SMILES

    C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+]

    Synonyms

    Acid, Clodronic
    Acid, Dichloromethanediphosphonic
    Biphosphonate, Dichloromethylene
    Bonefos
    Cl2MDP
    Clodronate
    Clodronate Disodium
    Clodronate Sodium
    Clodronic Acid
    Dichloromethane Diphosphonate
    Dichloromethanediphosphonate
    Dichloromethanediphosphonic Acid
    Dichloromethylene Biphosphonate
    Dichloromethylene Diphosphonate
    Dichloromethylenebisphosphonate
    Diphosphonate, Dichloromethane
    Diphosphonate, Dichloromethylene
    Disodium, Clodronate
    Sodium, Clodronate

    Canonical SMILES

    C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.[Na]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.